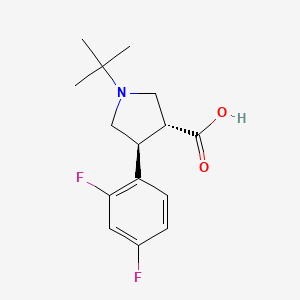
3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- is a chiral compound with a pyrrolidine ring substituted with a tert-butyl group and a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3S,4R)-1-Tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid: A stereoisomer with different spatial arrangement of substituents.
4,4’-Dichlorobenzophenone: A compound with a similar aromatic substitution pattern but different core structure.
Cresol: An aromatic compound with similar functional groups but different overall structure.
Uniqueness
3-Pyrrolidinecarboxylic acid, 4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-, (3R,4S)- is unique due to its specific chiral configuration and the presence of both tert-butyl and difluorophenyl groups
特性
CAS番号 |
455957-95-6 |
|---|---|
分子式 |
C15H19F2NO2 |
分子量 |
283.31 |
IUPAC名 |
(3R,4S)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19F2NO2/c1-15(2,3)18-7-11(12(8-18)14(19)20)10-5-4-9(16)6-13(10)17/h4-6,11-12H,7-8H2,1-3H3,(H,19,20)/t11-,12+/m1/s1 |
InChIキー |
VREKTDQOMSTPDN-NEPJUHHUSA-N |
SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F |
異性体SMILES |
CC(C)(C)N1C[C@@H]([C@H](C1)C(=O)O)C2=C(C=C(C=C2)F)F |
正規SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)propyl]hydrazine-1-carbothioamide](/img/structure/B1655855.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1655859.png)
![4-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol](/img/structure/B1655860.png)
![3-Tricyclo[2.2.1.02,6]heptanylmethanol](/img/structure/B1655863.png)
![N'-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B1655864.png)

![[2-Oxo-2-(4-phenylphenyl)ethyl] 4-hydroxybenzoate](/img/structure/B1655866.png)
